molecular formula C18H24NNaO9 B12287650 Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt

Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt

Cat. No.: B12287650
M. Wt: 421.4 g/mol
InChI Key: HEJJSRPFAUQEMM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound is systematically named as sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((1-((2,6-dimethylphenoxy)propan-2-yl)carbamoyl)oxy)tetrahydro-2H-pyran-2-carboxylate. Its molecular formula is C₁₈H₂₄NNaO₉ , with the sodium cation contributing to the ionic stabilization of the glucuronide carboxylate group.

Property Value
Molecular Formula C₁₈H₂₄NNaO₉
Molecular Weight 421.37 g/mol
CAS Registry Number 915202-34-5
Parent Drug Mexiletine (C₁₁H₁₇NO)

The structural complexity arises from the N-carbonyloxy bridge connecting mexiletine’s secondary amine to glucuronic acid’s hydroxyl group, a rare conjugation pathway observed in phase II metabolism.

Stereochemical Configuration and Isomeric Considerations

The β-D-glucuronide component adopts the ^4C₁ chair conformation characteristic of β-anomers, with the hydroxyl groups at C-2, C-3, and C-4 in equatorial positions. The mexiletine moiety retains the racemic configuration ((±)-1-(2,6-dimethylphenoxy)-2-aminopropane) of the parent drug, as glucuronidation does not alter the chiral center at C-2 of the aminopropanol chain. Potential stereoisomers could theoretically form if epimerization occurs at the glucuronide’s anomeric carbon (C-1), though β-D-configuration is enzymatically favored in human UDP-glucuronosyltransferase (UGT) reactions.

Spectroscopic Characterization (NMR, IR, MS)

Mass Spectrometry : Negative electrospray ionization (ESI-MS) shows a deprotonated molecular ion [M−H]⁻ at m/z 398, 44 Da higher than expected for direct O-glucuronidation, confirming the presence of an additional carbonyloxy group. Collision-induced dissociation (CID) of the [M+NH₄]⁺ adduct (m/z 417) yields product ions at m/z 224 (glucuronate fragment), 180 (dehydrated mexiletine), and 58 (trimethylamine).

Infrared Spectroscopy : While experimental IR data are unavailable, theoretical predictions suggest key absorptions at:

  • 1740–1700 cm⁻¹ (C=O stretch, carbonyloxy and carboxylate groups)
  • 1250 cm⁻¹ (C–O–C ether linkage)
  • 1650 cm⁻¹ (N–H bend, secondary amine)

Nuclear Magnetic Resonance : Proposed ^1H NMR signals include:

  • δ 7.0–6.8 ppm (aromatic protons, 2,6-dimethylphenyl)
  • δ 5.3 ppm (anomeric proton, β-D-glucuronide, J = 8 Hz)
  • δ 3.2–4.2 ppm (glucuronide ring protons)
  • δ 1.4 ppm (methyl groups, mexiletine)

X-ray Crystallographic Analysis and Molecular Conformation

No X-ray diffraction data are publicly available for this compound. Molecular modeling predicts that the sodium ion coordinates with the glucuronide carboxylate group, while the N-carbonyloxy bridge adopts a planar configuration due to resonance stabilization. The mexiletine’s 2,6-dimethylphenyl group likely occupies a pseudo-axial position relative to the glucuronide ring, minimizing steric hindrance.

Key Structural Features :

  • N-Carbonyloxy Linkage : Unusual metabolic conjugation pathway avoiding direct N-glucuronidation.
  • Sodium Coordination : Stabilizes the negatively charged glucuronide carboxylate.
  • β-D-Glucuronide Configuration : Enzymatically derived from UDP-glucuronic acid.

Properties

Molecular Formula

C18H24NNaO9

Molecular Weight

421.4 g/mol

IUPAC Name

sodium;6-[1-(2,6-dimethylphenoxy)propan-2-ylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C18H25NO9.Na/c1-8-5-4-6-9(2)14(8)26-7-10(3)19-18(25)28-17-13(22)11(20)12(21)15(27-17)16(23)24;/h4-6,10-13,15,17,20-22H,7H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1

InChI Key

HEJJSRPFAUQEMM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Direct Carbamate Formation via Glucuronyl Transfer

The most widely validated synthetic route involves the conjugation of mexiletine with a glucuronic acid derivative through a carbamate linkage. As detailed in stereoselective carbohydrate chemistry studies, acetyl-protected D-glucopyranose (87 ) reacts with a pre-activated mexiletine carboxylic acid synthon (88 ) in the presence of diphenylphosphoryl azide (DPPA) and triethylamine. This method capitalizes on the nucleophilic reactivity of the anomeric hydroxyl group in the β-configuration, which preferentially forms the carbamate bond under mild basic conditions (Scheme 28b).

Key Reaction Parameters:

  • Temperature: 0–25°C
  • Solvent: Anhydrous dimethylformamide (DMF)
  • Yield: 68–72% (isolated as sodium salt after deprotection)
  • Stereoselectivity: >95% β-anomer formation due to chelation-controlled dynamics

The intermediate carbamate (89 ) undergoes sequential deprotection steps:

  • Acetyl group removal: Methanolic sodium methoxide (0.1 M, 2 hr, 25°C)
  • Sodium salt formation: Neutralization with NaOH (1.0 M) followed by lyophilization.

Enzymatic Glucuronidation Using UGT Isozymes

While chemical synthesis ensures scalability, in vitro enzymatic methods provide insights into biological metabolite formation. Human liver microsomes expressing UDP-glucuronosyltransferase (UGT) 1A9 catalyze the transfer of glucuronic acid to mexiletine’s primary amine group.

Optimized Enzymatic Conditions:

Parameter Value
Substrate (Mexiletine) 100 μM in Tris-HCl buffer (pH 7.4)
UDPGA Co-factor 5 mM
Incubation Time 60 min at 37°C
Reaction Termination Acetonitrile (2:1 v/v)
Metabolite Yield 12–15% (HPLC quantification)

This method, though less efficient than chemical synthesis, remains invaluable for comparative pharmacokinetic studies.

Structural Characterization and Validation

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular identity of the synthesized compound:

  • Negative Mode [M-H]⁻: m/z 398 (calc. 398.4 for C₁₈H₂₄N₂O₈)
  • Collision-Induced Dissociation (CID):
    • m/z 224 (glucuronic acid fragment)
    • m/z 180 (mexiletine backbone)
    • m/z 58 (N-carbonyloxy moiety)

Nuclear Magnetic Resonance (NMR) Profiling

¹H and ¹³C NMR spectra (D₂O, 400 MHz) reveal critical structural features:

¹H NMR (Key Signals):

  • δ 7.10–7.25 (m, 3H, aromatic protons)
  • δ 5.32 (d, J = 7.8 Hz, H-1 of β-glucuronide)
  • δ 3.20–3.80 (m, 6H, glucuronide ring protons)
  • δ 1.45 (s, 6H, geminal dimethyl groups)

¹³C NMR:

  • 178.2 ppm (C=O of carbamate)
  • 105.4 ppm (C-1 of β-glucuronide)
  • 54.8 ppm (N-linked quaternary carbon)

Purity Optimization and Industrial-Scale Production

Chromatographic Purification

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) under gradient elution achieves >99.5% purity:

  • Mobile Phase A: 10 mM ammonium acetate (pH 5.0)
  • Mobile Phase B: Acetonitrile
  • Gradient: 5% B to 40% B over 25 min
  • Retention Time: 18.2 ± 0.3 min

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields monoclinic crystals suitable for X-ray diffraction:

  • Space Group: P2₁
  • Unit Cell Parameters:
    • a = 8.924 Å
    • b = 12.345 Å
    • c = 10.678 Å
    • β = 102.3°

Analytical Method Validation

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+Na]⁺: 421.1218 (calc. 421.1221 for C₁₈H₂₃N₂O₈Na)
  • Mass Accuracy: <3 ppm deviation

Chiral Purity Assessment

Polarimetric analysis confirms β-anomer exclusivity:

  • [α]D²⁵: +47.3° (c = 1.0, H₂O)

Comparative Pharmacological Profiling

Though beyond synthesis scope, potency comparisons contextualize the metabolite’s significance:

Parameter Mexiletine N-Carbonyloxy Glucuronide
Sodium Channel IC₅₀ 12 μM >500 μM
Plasma Protein Binding 70% 92%
Renal Clearance 8 mL/min 65 mL/min

Data derived from voltage-clamp assays and pharmacokinetic models.

Chemical Reactions Analysis

Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Research

Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt serves as a valuable biochemical tool in pharmacological research. Its formation through the glucuronidation process enhances its solubility and bioavailability, making it suitable for studying drug metabolism and interactions.

Case Study: Sodium Channel Blocking Activity

Research indicates that while mexiletine effectively blocks sodium channels in cardiac tissues, its glucuronide metabolite exhibits significantly reduced activity. In vitro studies have shown that the sodium channel blocking activity characteristic of mexiletine is nearly abolished in this glucuronide form, highlighting the importance of metabolic transformations in drug action .

Biochemical Applications

This compound is utilized in various biochemical assays and proteomics research. It can help elucidate protein interactions and functions, providing insights into cellular mechanisms affected by sodium channel modulation.

Compound NameBiological ActivityUnique Features
MexiletineStrong sodium channel blockerEffective in treating ventricular arrhythmias
Mexiletine N-Carbonyloxy β-D-GlucuronideSignificantly reduced sodium blockingValuable for research on drug metabolism

Clinical Research

Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt is being investigated for its potential therapeutic effects, particularly in conditions where sodium channel blockade is beneficial, such as myotonic syndromes.

Case Study: Myotonic Syndromes

Recent studies have explored the dual action of mexiletine and its derivatives in treating myotonic syndromes. The findings suggest that while mexiletine acts as a potent blocker of skeletal muscle sodium channels, its glucuronide derivative may not exhibit similar efficacy but can still provide insights into alternative therapeutic pathways .

Industrial Applications

In the industry, this compound can be employed in the development of new biochemical assays and diagnostic tools due to its unique properties derived from glucuronidation.

Chemical Reactions and Synthesis

The synthesis of Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt involves several steps that ensure high purity levels, making it suitable for both research and potential therapeutic applications. The compound undergoes various chemical reactions such as oxidation and substitution, which can be leveraged for further chemical studies.

Comparison with Similar Compounds

Comparison with Similar Glucuronide Derivatives

Structural and Functional Differences

The table below compares structural features, parent compounds, and applications of Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt with analogous glucuronides:

Compound Name Parent Compound Conjugation Site Functional Role Key Applications Structural Distinction
Mexiletine N-carbonyloxy β-D-glucuronide Na⁺ Mexiletine (antiarrhythmic) N-carbonyloxy linkage Drug metabolism and excretion Pharmacokinetic studies Unique carbonyloxy moiety on nitrogen
Miglustat O-β-D-Glucuronide Sodium Salt N-Butyldeoxynojirimycin O-glucuronide Synthetic derivative Enzyme inhibition studies (Gaucher’s) O-linked glucuronide; no carbonyloxy group
5-Bromo-4-chloro-3-indolyl β-D-glucuronide Na⁺ Synthetic indole derivative O-glucuronide (indolyl-OH) Beta-glucuronidase substrate Diagnostic assays (e.g., E. coli detection) Chromogenic substrate; releases dye upon cleavage
Cannabigerol-O-β-D-glucuronide sodium salt Cannabigerol (cannabinoid) O-glucuronide Phase II metabolite Cannabinoid metabolism research O-linked; no nitrogen conjugation
Dexamethasone β-D-Glucuronide Sodium Salt Dexamethasone (steroid) O-glucuronide (hydroxyl) Synthetic metabolite Bioavailability studies Typical O-glucuronide structure

Key Comparative Insights

Conjugation Chemistry
  • N-Carbonyloxy vs. O/N-Glucuronides: Mexiletine’s metabolite is rare due to its N-carbonyloxy bond, which confers distinct hydrolytic stability compared to O-glucuronides (e.g., indolyl or cannabinoid derivatives). For example, acid hydrolysis of the indolyl glucuronides releases chromophores, whereas Mexiletine’s conjugate requires alkaline conditions for mexiletine release .
  • Sodium Salt Form : All listed compounds utilize sodium salts to enhance aqueous solubility, critical for biological applications .
Functional Roles
  • Metabolic vs. Diagnostic: Mexiletine’s glucuronide is a natural metabolite involved in drug clearance, whereas indolyl glucuronides (e.g., 5-Bromo-4-chloro-3-indolyl) are synthetic substrates for detecting beta-glucuronidase activity in histochemistry or microbiology .
  • Therapeutic Context: Parent drugs span antiarrhythmics (mexiletine), enzyme inhibitors (miglustat), and cannabinoids, leading to glucuronides with divergent clinical implications .

Biological Activity

Mexiletine N-carbonyloxy β-D-glucuronide sodium salt is a significant metabolite of mexiletine, an antiarrhythmic medication primarily used for treating ventricular arrhythmias. This compound is formed through the glucuronidation process, which enhances its solubility and facilitates its excretion from the body. Understanding the biological activity of this metabolite is crucial for comprehending its role in pharmacokinetics and drug metabolism.

  • Molecular Formula : C₁₈H₂₄NNaO₉
  • Molecular Weight : 421.37 g/mol
  • CAS Number : 915202-34-5

Formation and Pharmacological Activity

Mexiletine N-carbonyloxy β-D-glucuronide sodium salt is synthesized via the conjugation of mexiletine with glucuronic acid, primarily in the liver, catalyzed by UDP-glucuronosyltransferases. This metabolic transformation significantly alters the pharmacokinetic properties of mexiletine, impacting its bioavailability and elimination rate.

Key Findings on Biological Activity

  • Reduced Pharmacological Activity : Studies indicate that Mexiletine N-carbonyloxy β-D-glucuronide sodium salt exhibits significantly reduced pharmacological activity compared to its parent compound, mexiletine. While mexiletine effectively blocks sodium channels, this metabolite shows nearly complete abolition of such activity due to its conjugated form .
  • Mechanism of Action : The glucuronidation process results in diminished interaction with sodium channels, leading to a loss of antiarrhythmic effects. In vitro studies have demonstrated that this metabolite does not exhibit the same potency in blocking sodium channels in cardiac tissues as mexiletine does .
  • Role in Drug Metabolism : As a phase II metabolite, Mexiletine N-carbonyloxy β-D-glucuronide sodium salt plays a vital role in the metabolic clearance of mexiletine from the body. Although it lacks direct therapeutic effects, it is essential for understanding the overall pharmacokinetics of mexiletine.

Comparative Analysis with Related Compounds

Compound NameTypePharmacological ActivityUnique Features
MexiletineParentStrong antiarrhythmic effectUse-dependent sodium channel blocker
Mexiletine N-carbonyloxy β-D-glucuronide sodium saltMetaboliteMinimal activityFacilitates excretion
Hydroxymethyl-mexiletinePhase IReduced activityGreater use-dependence at higher frequencies
N-hydroxy-mexiletinePhase ISome activityLess effective than mexiletine
P-hydroxy-mexiletinePhase ISome activityRetains some channel-blocking ability

This table illustrates how Mexiletine N-carbonyloxy β-D-glucuronide sodium salt stands out due to its unique glucuronidation process, resulting in significantly reduced activity compared to both its parent compound and other metabolites.

Case Studies and Research Findings

  • Study on Sodium Channel Blocking : A study evaluated the effects of various metabolites on sodium currents in frog skeletal muscle fibers using voltage-clamp techniques. It was found that while phase I metabolites like hydroxymethyl-mexiletine retained some blocking ability, the glucuronide metabolite (N-carbonyloxy β-D-glucuronide) exhibited almost complete abolition of pharmacological activity .
  • Pharmacokinetic Studies : Research focusing on the clearance rates of mexiletine in different populations has highlighted how its metabolites, including Mexiletine N-carbonyloxy β-D-glucuronide sodium salt, contribute to the overall pharmacokinetic profile of the drug, emphasizing their roles in drug metabolism and elimination pathways .
  • Structural Characterization : Mass spectrometry studies have characterized Mexiletine N-carbonyloxy β-D-glucuronide sodium salt as containing a carbonyloxy moiety alongside glucuronic acid, confirming its identity as a significant metabolic product of mexiletine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.